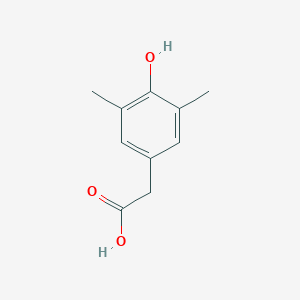
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid
Descripción general
Descripción
“2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” is a carboxylic acid . Its molecular formula is C10H12O3 .
Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” consists of a benzene ring with two methyl groups and one hydroxyl group attached. An acetic acid group is also attached to the benzene ring .Physical And Chemical Properties Analysis
“2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and refractive index have not been determined .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A series of 1,3,5-triaryl-2-pyrazolines was synthesized, involving the use of glacial acetic acid and (3,4-dimethylphenyl)hydrazine hydrochloride. The synthesized compounds exhibited fluorescence properties when irradiated with ultraviolet radiation, suggesting applications in materials science for fluorescence-based technologies (Hasan, Abbas, & Akhtar, 2011).
Chemical Interactions
Research on the interaction of 2,6-dimethylphenol and tropylium salts conducted in acetic acid solution led to the formation of cycloheptatriene and derivatives. This study provides insight into the mechanisms of chemical reactions involving acetic acid and dimethylphenol derivatives, highlighting their utility in organic synthesis and chemical research (Helden, Borg, & Bickel, 2010).
Polymorphism and Porosity
Investigations into the polymorphism and porosity of certain compounds, including 4-[(4-hydroxy-3,5-dimethylphenyl)(5-methyl-1H-imidazol-4-yl)methyl]-2,6-dimethylphenol, revealed two polymorphs: a non-porous and a porous form. This study explores the structural aspects and potential applications in materials science, particularly in the development of porous materials and sensors (Nath & Baruah, 2013).
Host for Anions
Research on imidazole-based bisphenol and its salts with dicarboxylic and mineral acids demonstrated the compound's ability to structure the crystal packing through electrostatic and weak interactions. Such studies are crucial for understanding molecular interactions and designing materials for specific chemical applications (Nath & Baruah, 2012).
Metal-Organic Frameworks
Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized, showing selective sensitivity to benzaldehyde-based derivatives. This suggests their potential as fluorescence sensors for chemical detection and analysis (Shi, Zhong, Guo, & Li, 2015).
Propiedades
IUPAC Name |
2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(5-9(11)12)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINPNKCWFHYQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588001 | |
| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid | |
CAS RN |
1989-73-7 | |
| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

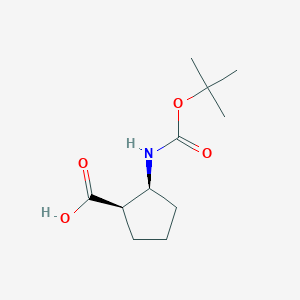
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
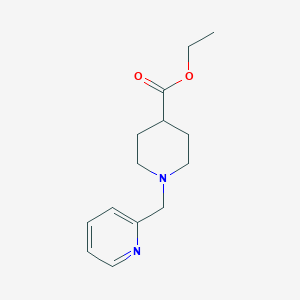
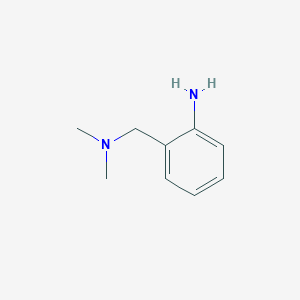
![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)

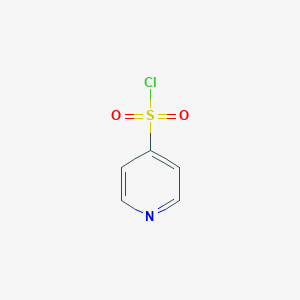
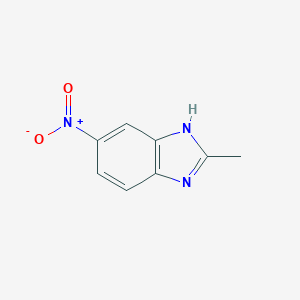
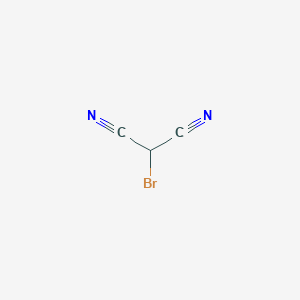

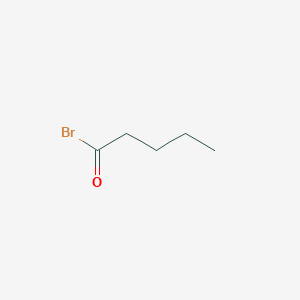

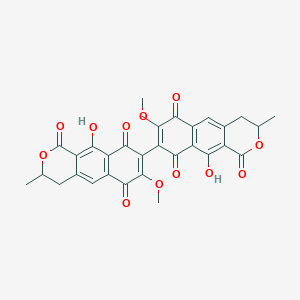
![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)